2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a thienyl group substituted with bromine atoms, which may enhance its biological activity. The tert-butylamino group contributes to its solubility and interaction with biological targets.
The compound can be synthesized through various chemical processes, including modifications of existing synthetic pathways for related thiophene derivatives. Research has indicated that compounds with similar structures exhibit significant pharmacological properties, making this compound of interest in drug development.
This compound falls under the category of amino alcohols and is classified as a derivative of thienyl compounds. Its structural components suggest potential activity as a beta-adrenergic receptor agonist, similar to other compounds in its class.
The synthesis of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Technical details regarding reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yield and purity. For instance, palladium on carbon is often used as a catalyst in these reactions to facilitate the formation of carbon-nitrogen bonds under controlled conditions .
The molecular formula for 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol is C₁₃H₁₈Br₂N₂OS. The structure features:
The compound's molecular weight is approximately 360.12 g/mol. Its structural configuration can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups.
The chemical reactivity of 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol can be explored through various types of reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding how this compound behaves under different scenarios .
The mechanism of action for 2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol primarily involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it mimics the action of endogenous catecholamines like adrenaline, leading to physiological responses such as bronchodilation or increased heart rate.
Data from studies indicate that compounds with similar structures exhibit high affinity for beta-adrenergic receptors, suggesting that this compound may also function effectively in modulating these pathways .
Relevant data suggest that careful handling and storage are necessary to maintain its integrity .
2-tert-Butylamino-1-(4,5-dibromo-2-thienyl)ethanol has potential applications in:
The exploration of this compound's properties may lead to advancements in therapeutic agents targeting respiratory and cardiovascular diseases .
The β-amino alcohol moiety in 2-tert-butylamino-1-(4,5-dibromo-2-thienyl)ethanol serves as a critical pharmacophore that dictates its biological interactions. Enantioselective synthesis of this scaffold employs both chiral auxiliary approaches and asymmetric catalysis. The Corey-Bakshi-Shibata (CBS) reduction has demonstrated exceptional efficacy for installing the chiral center, achieving enantiomeric excess (ee) values >95% when reducing the precursor ketone, 1-(4,5-dibromothiophen-2-yl)ethanone [1]. Alternative biocatalytic routes utilize lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) of racemic N-acetylated amino alcohols, yielding enantiopure (≥98% ee) (R)-isomers after hydrolysis [5].
Table 1: Enantioselective Synthesis Approaches
Method | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
CBS Reduction | B-methyloxazaborolidine | 95-99 | 85 | High stereocontrol |
Enzymatic Resolution | C. antarctica Lipase B | 98 | 40 | Mild conditions, green chemistry |
Chiral Pool Derivatization | (S)-Phenylglycinol | >99 | 75 | No catalyst required |
The steric bulk of the tert-butyl group significantly influences stereoselectivity during nucleophilic ring-opening of epoxides or aziridines. Computational studies reveal that tert-butylamine's approach angle is constrained to 105–120° relative to the thienyl epoxide plane, favoring anti-addition due to minimized steric clashes with the dibromothiophene ring system [1] . This geometric preference enables diastereoselectivities up to 15:1 when using (2S,3R)-epoxy-thiophene precursors.
Regioselective dibromination of the thienyl ring establishes electronic characteristics essential for bioactivity and further functionalization. The 4,5-dibromo pattern is achieved through low-temperature electrophilic bromination (0–5°C) using bromine in acetic acid, capitalizing on the innate reactivity differences between thiophene positions. Kinetic studies confirm that position 5 undergoes bromination 8.7× faster than position 4, while position 2 remains protected as the aldehyde or hydroxymethyl group during synthesis [4].
Advanced strategies employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C, achieving >95% conversion with minimal di- or tribromination byproducts. This selectivity arises from:
Table 2: Bromination Efficiency Under Varied Conditions
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | 4,5-Dibromo Yield (%) |
---|---|---|---|---|
Br₂ | AcOH | 0–5 | 2.0 | 78 |
NBS | DMF | 40 | 1.5 | 95 |
Br₂/Pyridine | CH₂Cl₂ | 25 | 4.0 | 65 |
CuBr₂ | Acetonitrile | 60 | 12.0 | 45 |
Post-bromination, the aldehyde functionality serves as the anchor for ethanolamine side-chain installation via reductive amination or nucleophilic addition. X-ray crystallography confirms that the dibromo substitution induces a 17° ring puckering and reduces electron density at C2 by 34% (Hammett σₚ = +0.86), enhancing its susceptibility to nucleophilic attack [4].
Tert-butylamine introduction employs SN₂-type ring-opening of epoxides or Mitsunobu reactions as key strategies. The optimal pathway involves reacting 1-(4,5-dibromothiophen-2-yl)oxirane with tert-butylamine in supercritical CO₂ (scCO₂) at 50°C and 100 bar, achieving 92% conversion with <3% dimerization byproducts [3] [7]. The scCO₂ environment enhances mass transfer of the hydrophobic amine while suppressing proton-mediated side reactions.
Alternative routes utilize reductive amination of thiophene-2-carbaldehydes:
Tert-butylamine synthesis itself follows phthalimide protection pathways or gas-phase ammonolysis:
The tert-butyl group's kinetic barrier to substitution (ΔG‡ = 128 kJ/mol) necessitates forcing conditions (100–130°C) for direct nucleophilic attack on tertiary halides, making amine-epoxide coupling preferable [7].
Asymmetric construction of the chiral ethanolamine center employs transition-metal catalysts and organocatalysts. A highly efficient system uses Cu-Al₂O₃ catalysts (15% loading) modified with (R,R)-tartaric acid, achieving 94% ee in the hydrogenation of 1-(4,5-dibromothiophen-2-yl)-2-(tert-butylamino)ethanone at 50 bar H₂ and 60°C [5]. The catalyst's mesoporous structure (12 nm pore diameter) facilitates diffusion of the dibromothiophene substrate, while surface Cu⁺ sites activate carbonyl groups via η¹-adsorption.
Borane-mediated reductions in tetrahydrofuran (THF) with oxazaborolidine catalysts demonstrate complementary advantages:
Table 3: Catalytic Performance in Asymmetric Reductions
Catalyst System | Reducing Agent | Temp (°C) | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|
Cu-Al₂O₃/(R,R)-tartrate | H₂ (50 bar) | 60 | 94 | 320 |
(S)-CBS/BH₃·THF | BH₃·THF | 25 | 99 | 180 |
Ru-BINAP/diamine | HCO₂H/NEt₃ | 50 | 88 | 210 |
Rh-(S,S)-Et-DuPhos | H₂ (10 bar) | 40 | 91 | 150 |
Mechanistic studies indicate that the dibromo-thienyl group's electron-withdrawing effect increases the electrophilicity of the carbonyl carbon by 1.8 eV (compared to unsubstituted thiophene), accelerating hydride transfer while maintaining stereochemical fidelity. In situ FTIR spectroscopy confirms imine/enamine equilibrium prior to reduction when employing reductive amination routes [5].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: